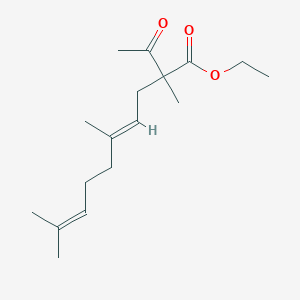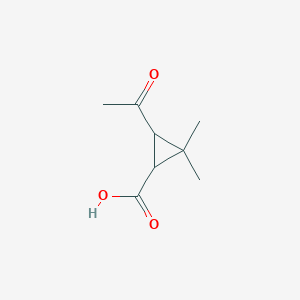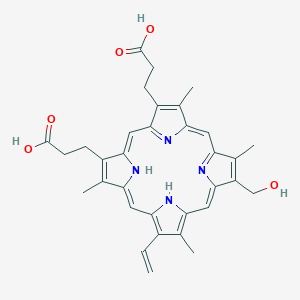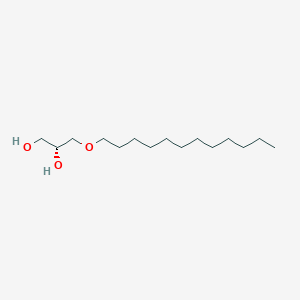
1-Monododecylglycerol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Monododecylglycerol (MDG) is a glycerol derivative that has gained significant attention in the scientific community due to its potential applications in various fields. MDG is a nonionic surfactant and is commonly used as an emulsifier, solubilizer, and stabilizer in the food, cosmetic, and pharmaceutical industries. Moreover, MDG has shown promising results in scientific research, particularly in the field of drug delivery and gene therapy.
Mécanisme D'action
1-Monododecylglycerol exerts its biological effects by interacting with cell membranes. 1-Monododecylglycerol can penetrate the cell membrane and interact with the lipid bilayer, leading to changes in membrane fluidity and permeability. Moreover, 1-Monododecylglycerol can interact with proteins and enzymes, leading to changes in their activity and function.
Effets Biochimiques Et Physiologiques
1-Monododecylglycerol has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that 1-Monododecylglycerol can inhibit the growth of cancer cells, reduce inflammation, and enhance the activity of immune cells. Moreover, 1-Monododecylglycerol has been shown to have antioxidant properties, which can protect cells from oxidative damage.
Avantages Et Limitations Des Expériences En Laboratoire
1-Monododecylglycerol has several advantages for lab experiments, including its non-toxicity, biocompatibility, and ability to improve the solubility and stability of drugs. However, 1-Monododecylglycerol has some limitations, including its relatively high cost, potential for batch-to-batch variability, and limited availability.
Orientations Futures
There are several future directions for 1-Monododecylglycerol research, including:
1. Development of novel 1-Monododecylglycerol-based drug delivery systems for the treatment of various diseases.
2. Investigation of the molecular mechanisms underlying the biological effects of 1-Monododecylglycerol.
3. Development of more efficient and cost-effective methods for 1-Monododecylglycerol synthesis and purification.
4. Investigation of the potential applications of 1-Monododecylglycerol in tissue engineering and regenerative medicine.
5. Evaluation of the safety and toxicity of 1-Monododecylglycerol in vivo.
Conclusion
In conclusion, 1-Monododecylglycerol is a glycerol derivative that has shown promising results in scientific research, particularly in the field of drug delivery and gene therapy. 1-Monododecylglycerol can improve the solubility and stability of drugs and enhance the delivery of therapeutic genes to target cells. Moreover, 1-Monododecylglycerol has several biochemical and physiological effects, including its ability to inhibit cancer cell growth, reduce inflammation, and enhance immune activity. However, further research is needed to fully understand the potential applications of 1-Monododecylglycerol in various fields.
Méthodes De Synthèse
1-Monododecylglycerol can be synthesized through a variety of methods, including enzymatic and chemical synthesis. The most common method of 1-Monododecylglycerol synthesis involves the reaction of glycerol and dodecanoic acid in the presence of a catalyst. This reaction results in the formation of 1-Monododecylglycerol and water. The purity of 1-Monododecylglycerol can be improved through various purification techniques, including column chromatography and recrystallization.
Applications De Recherche Scientifique
1-Monododecylglycerol has been extensively studied for its potential applications in drug delivery and gene therapy. In drug delivery, 1-Monododecylglycerol has been used as a carrier for various drugs, including anticancer drugs, antibiotics, and anti-inflammatory agents. 1-Monododecylglycerol can improve the solubility and stability of these drugs, leading to improved therapeutic efficacy. Moreover, 1-Monododecylglycerol has shown promising results in gene therapy by improving the delivery of therapeutic genes to target cells.
Propriétés
Numéro CAS |
90904-23-7 |
|---|---|
Nom du produit |
1-Monododecylglycerol |
Formule moléculaire |
C15H32O3 |
Poids moléculaire |
260.41 g/mol |
Nom IUPAC |
(2R)-3-dodecoxypropane-1,2-diol |
InChI |
InChI=1S/C15H32O3/c1-2-3-4-5-6-7-8-9-10-11-12-18-14-15(17)13-16/h15-17H,2-14H2,1H3/t15-/m1/s1 |
Clé InChI |
GBXRUYNQDDTQQS-OAHLLOKOSA-N |
SMILES isomérique |
CCCCCCCCCCCCOC[C@@H](CO)O |
SMILES |
CCCCCCCCCCCCOCC(CO)O |
SMILES canonique |
CCCCCCCCCCCCOCC(CO)O |
Synonymes |
(2R)-3-(Dodecyloxy)-1,2-propanediol |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-[[3-Methoxy-4-(sulfomethylamino)phenyl]diazenyl]naphthalene-1,3-disulfonic acid](/img/structure/B54191.png)
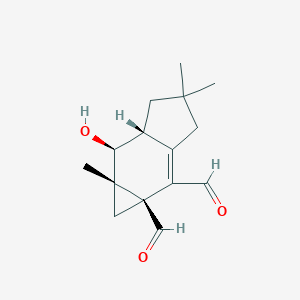
![3-[4-(4-Nitrophenyl)piperazin-1-yl]-3-oxopropanenitrile](/img/structure/B54195.png)
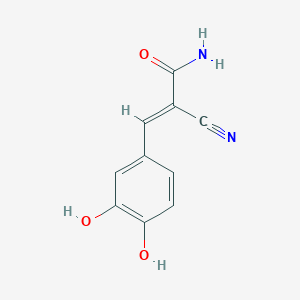
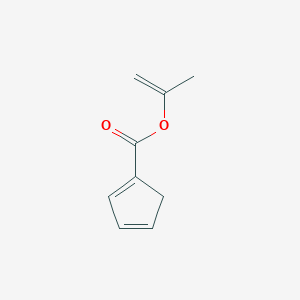
![3,4-Dihydro-2H-benzo[1,4]oxazine-8-carbonitrile](/img/structure/B54198.png)
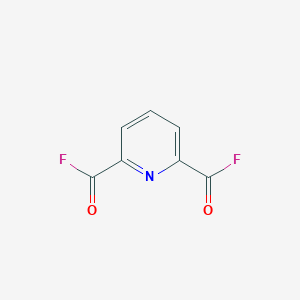
![ethyl N-[(E)-1-amino-3-oxoprop-1-enyl]carbamate](/img/structure/B54205.png)
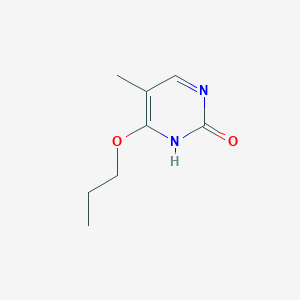
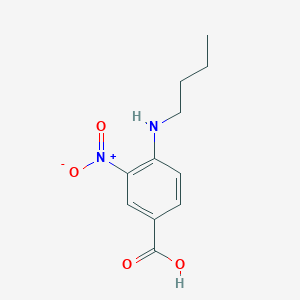
![Benzenesulfonamide,N-(2-hydroxyethyl)-4-[[(6-hydroxy-4,5,7-trimethyl-2-benzothiazolyl)amino]methyl]-](/img/structure/B54211.png)
